(6-Chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has been extensively studied in scientific research for its potential use in cancer treatment.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of novel compounds incorporating the (6-Chloropyridin-3-yl) moiety, showing significant antimicrobial activity. For instance, Patel et al. (2011) synthesized new pyridine derivatives with promising variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
The quest for anticancer agents has led to the development of compounds featuring the (6-Chloropyridin-3-yl) structure. Katariya, Vennapu, & Shah (2021) synthesized heterocyclic compounds with notable anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), highlighting the compound's potential in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Analysis
Research into the structural aspects of (6-Chloropyridin-3-yl) derivatives provides insights into their potential applications. Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a related compound, offering a foundation for understanding its reactivity and interaction with biological targets (Lakshminarayana et al., 2009).
Role in Drug Development
The compound and its derivatives are explored for their role in drug development, focusing on mechanisms of action and optimization of therapeutic profiles. Ding & Silverman (1993) discussed the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, contributing to the understanding of the compound's pharmacological properties (Ding & Silverman, 1993).
Novel Synthetic Approaches
Innovative synthetic methods for compounds featuring the (6-Chloropyridin-3-yl) group are crucial for expanding their applications. Darbre et al. (2002) reported the synthesis of zinc complexes with multidentate nitrogen ligands, which could serve as new catalysts for aldol reactions, indicating the versatility of these compounds in synthetic organic chemistry (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxy-3-methylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-10(15)5-13(6-10)9(14)7-2-3-8(11)12-4-7/h2-4,15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJBFUCUOIIDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CN=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.